Complete N-Glycosylation Inhibition at 4-Fold Lower Concentration vs. Non-Fluorinated 2-Deoxy-D-galactose
In a direct head-to-head comparison using primary rat hepatocyte cultures, 2-deoxy-2-fluoro-D-galactose (dGalF) at 1 mM completely inhibited N-glycosylation of α1-antitrypsin and α1-acid glycoprotein. In contrast, the non-fluorinated analog 2-deoxy-D-galactose (dGal) at a 4-fold higher concentration of 4 mM only slightly impaired N-glycosylation . This demonstrates that fluorine substitution at the C-2 position is not merely a conservative modification but fundamentally enhances inhibitory potency, likely through metabolic trapping as UDP-2-deoxy-2-fluoro-hexoses that cannot be processed by downstream glycosyltransferases .
| Evidence Dimension | Concentration required for complete N-glycosylation inhibition in primary rat hepatocytes |
|---|---|
| Target Compound Data | dGalF (2-deoxy-2-fluoro-D-galactose): complete inhibition at 1 mM |
| Comparator Or Baseline | dGal (2-deoxy-D-galactose): only slight impairment at 4 mM |
| Quantified Difference | ≥4-fold greater potency (complete inhibition at 1 mM vs. slight impairment at 4 mM) |
| Conditions | Primary cultured rat hepatocytes; N-glycosylation of α1-antitrypsin and α1-acid glycoprotein measured |
Why This Matters
For researchers requiring complete and reliable blockade of N-glycan processing, dGalF achieves efficacy at concentrations where dGal fails entirely, reducing off-target effects from high-dose analog exposure.
- [1] Gross V, Hull WE, Berger U, Andus T, Kreisel W, Gerok W, Keppler D. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. Biochem J. 1992;285(Pt 3):821-826. doi:10.1042/bj2850821. View Source
